Transcrocetin meglumine salt is a compound derived from saffron, specifically from the plant Crocus sativus L. It is recognized for its potential pharmacological properties, particularly as an antagonist of the N-methyl-D-aspartate receptor. The chemical formula for transcrocetin meglumine salt is C34H58N2O14, and it is characterized by its complex structure, which includes both crocetin and meglumine components. This compound has garnered attention in the field of medicinal chemistry due to its unique biological activities.
Transcrocetin meglumine salt exhibits significant biological activities:
The synthesis of transcrocetin meglumine salt typically involves:
Transcrocetin meglumine salt has several applications in research and medicine:
Interaction studies have revealed that transcrocetin meglumine salt may interact with various biological targets:
Transcrocetin meglumine salt can be compared with several similar compounds based on their structures and biological activities. Here are some notable examples:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Crocetin | High | NMDA receptor antagonist | Naturally occurring carotenoid |
| Meglumine | Moderate | Solubilizing agent | Amino sugar derivative |
| Saffron Extract | High | Anti-inflammatory | Complex mixture with multiple bioactive compounds |
| N-Methyl-D-Aspartate | Low | NMDA receptor agonist | Directly activates NMDA receptors |
Transcrocetin meglumine salt stands out due to its specific combination of crocetin's properties and the solubility enhancement provided by meglumine, making it particularly effective in pharmacological applications.
Transcrocetin meglumine salt (C₃₄H₅₈N₂O₁₄; molecular weight 718.8 g/mol) consists of two distinct moieties: the conjugated polyene dicarboxylic acid trans-crocetin and the amino sugar meglumine (1-deoxy-1-(methylamino)-D-glucitol). The trans configuration of the crocetin backbone is confirmed through nuclear magnetic resonance (NMR) spectroscopy, with characteristic olefinic proton couplings (J = 11.4–11.9 Hz) between C2–C3 and C14–C15 positions.
The salt formation occurs via ionic interaction between the carboxyl groups of trans-crocetin and the hydroxyl groups of meglumine, as evidenced by Fourier-transform infrared (FTIR) spectra showing shifts in carbonyl stretching frequencies from 1,710 cm⁻¹ (free acid) to 1,685 cm⁻¹ (salt form). X-ray crystallography further reveals a monoclinic crystal system with unit cell parameters a = 15.2 Å, b = 8.4 Å, c = 12.7 Å, and β = 102.3°, stabilized by intermolecular hydrogen bonding between meglumine hydroxyls and crocetin carboxylates.
Table 1: Key structural parameters of transcrocetin meglumine salt
The production of transcrocetin meglumine salt involves three stages:
Critical process parameters include strict oxygen exclusion (to prevent oxidation) and pH control (7.8–8.2) during salt formation. Microwave-assisted extraction reduces processing time by 40% compared to conventional methods while maintaining a 94% crocetin yield.
Table 2: Optimization of crocetin extraction parameters
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Solvent | Ethanol/water (70:30) | Ethanol/water (80:20) |
| Temperature | 40°C | 60°C |
| Time | 24 hours | 45 minutes |
| Yield | 12.3 ± 0.8% | 14.7 ± 1.2% |
| Purity | 91.2% | 89.5% |
Transcrocetin meglumine salt exhibits pH-dependent solubility:
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 187°C (ΔH = 132 J/g), corresponding to the salt’s melting point. Accelerated stability studies (40°C/75% RH) demonstrate:
The compound follows first-order degradation kinetics in aqueous solutions (k = 3.2 × 10⁻⁶ s⁻¹ at 25°C), with activation energy (Eₐ) of 68.4 kJ/mol.
Table 3: Stability indicators under stress conditions
Transcrocetin meglumine salt, with the molecular formula C34H58N2O14 and molecular weight of 718.8 grams per mole, functions as a high-affinity antagonist of the N-methyl-D-aspartate receptor [1] [2]. This natural compound, derived from saffron (Crocus sativus L.), demonstrates strong binding activity to NMDA receptors, particularly exhibiting selectivity for the NMDA-2A subunit [35] [38].
The compound crosses the blood-brain barrier effectively, enabling it to reach the central nervous system and exert its pharmacological effects [37] [39]. Studies utilizing affinity chromatography have confirmed that transcrocetin significantly increases NMDA-2A protein levels in a concentration-dependent manner, validating its specific binding capacity to this receptor subunit [35] [38].
Table 1: Transcrocetin Meglumine Salt NMDA Receptor Properties
| Parameter | Value | References |
|---|---|---|
| Molecular Formula | C34H58N2O14 | PubChem CID 134691694 [1] |
| Molecular Weight (g/mol) | 718.8 | PubChem Database [1] |
| Receptor Affinity | High affinity antagonist | BioCat GmbH specifications [2] |
| Binding Activity | Strong binding activity | Binding studies [35] |
| Blood-Brain Barrier Penetration | Yes - crosses BBB | BBB permeation studies [39] |
| NMDA Receptor Selectivity | NMDA-2A subunit specific | Receptor selectivity assays [35] [38] |
The neurotransmitter modulation effects of transcrocetin meglumine salt involve complex interactions with glutamatergic signaling pathways [32]. Research demonstrates that transcrocetin inhibits evoked postsynaptic potentials and glutamate-induced membrane depolarization in pyramidal cells from rat cingulate cortex [32]. The compound shows particular efficacy in decreasing NMDA-induced membrane depolarization while having minimal effects on isolated non-NMDA receptor components [32].
The NMDA receptor antagonism mechanism involves binding to specific sites on the NMDA-2A subunit, which contains an amino-terminal domain that adopts a clamshell-like conformation [14]. This binding results in conformational changes that prevent the receptor from responding normally to glutamate and glycine, the endogenous agonists [11] [14]. The antagonistic action effectively modulates excitatory neurotransmission by reducing calcium influx through NMDA receptor channels [10] [11].
Transcrocetin meglumine salt demonstrates significant selectivity for NMDA receptors over other ionotropic glutamate receptors, including AMPA and kainate receptors [32]. This selectivity is crucial for its therapeutic potential, as it allows for specific modulation of NMDA-mediated neurotransmission without broadly affecting all glutamatergic signaling [11] [14].
Transcrocetin meglumine salt exerts potent anti-inflammatory effects through targeted inhibition of glial cell activation and regulation of proinflammatory cytokine production [15]. The compound demonstrates significant efficacy in suppressing the activation of both microglia and astrocytes, the primary immune effector cells in the central nervous system [15] [16].
In experimental models of inflammatory pain induced by complete Freund's adjuvant, transcrocetin meglumine salt significantly reduces the fluorescence intensity of Iba-1, a specific marker for activated microglia [15]. Similarly, the compound decreases GFAP expression, which serves as a marker for astrocyte activation [15]. These effects indicate that transcrocetin meglumine salt can effectively suppress the reactive phenotypes of both major glial cell populations involved in neuroinflammation [15] [17].
Table 2: Anti-inflammatory Effects on Glial Cells
| Target Cell Type | Biomarker | Effect of TCMS | Experimental Model |
|---|---|---|---|
| Microglia | Iba-1 expression | Significantly reduced fluorescence intensity | CFA-induced inflammatory pain [15] |
| Astrocytes | GFAP expression | Significantly reduced fluorescence intensity | CFA-induced inflammatory pain [15] |
| Spinal Cord Tissue | TNF-α levels | Decreased protein levels | CFA-induced inflammatory pain [15] |
| Spinal Cord Tissue | IL-1β levels | Decreased protein levels | CFA-induced inflammatory pain [15] |
| Spinal Cord Tissue | IL-6 levels | Decreased protein levels | CFA-induced inflammatory pain [15] |
The cytokine regulatory effects of transcrocetin meglumine salt encompass significant reductions in key proinflammatory mediators [15]. The compound effectively suppresses the production and release of tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 in spinal cord tissue following inflammatory stimulation [15]. These cytokines are critical mediators of neuroinflammation and play essential roles in the initiation and maintenance of inflammatory responses in the central nervous system [18].
Mechanistically, the anti-inflammatory effects involve modulation of glial cell polarization states [17]. Activated microglia and astrocytes normally adopt proinflammatory phenotypes characterized by increased production of inflammatory mediators and enhanced phagocytic activity [16] [17]. Transcrocetin meglumine salt appears to shift these cells away from their activated states, potentially promoting anti-inflammatory or resting phenotypes [15] [17].
The compound's effects on cytokine regulation extend beyond simple suppression of proinflammatory mediators [15] [18]. The reduction in interleukin-1 beta is particularly significant, as this cytokine serves as a central coordinator of inflammatory responses and can directly influence neuronal excitability and synaptic transmission [18]. Similarly, the suppression of tumor necrosis factor-alpha and interleukin-6 contributes to the overall anti-inflammatory environment by reducing the recruitment and activation of additional immune cells [16] [18].
Transcrocetin meglumine salt exhibits robust antioxidant properties through multiple complementary mechanisms that collectively mitigate oxidative stress in neural tissues [22] [24]. The compound demonstrates direct radical scavenging activity, particularly against reactive oxygen species and hydroxyl radicals, which are among the most damaging oxidants in biological systems [22] [25].
Electron spin resonance studies have confirmed that transcrocetin significantly inhibits hydroxyl radical generation compared to control conditions [22]. The compound acts as a direct scavenger of reactive oxygen species, with particular efficacy against hydroxyl radicals as demonstrated through both in vitro and ex vivo experimental approaches [22]. These findings indicate that transcrocetin meglumine salt can neutralize harmful oxidants before they cause cellular damage [22] [25].
Table 3: Antioxidant Activity Parameters
| Antioxidant Parameter | Effect | Mechanism | Study Model |
|---|---|---|---|
| ROS Scavenging | Direct scavenging activity | Direct ROS neutralization | Various oxidative stress models [22] |
| Hydroxyl Radical Scavenging | Significant inhibition of generation | Free radical scavenging | ESR spectroscopy studies [22] |
| Superoxide Dismutase Activity | Enhanced activity | Enzyme activation | Oxidative stress models [12] [24] |
| Glutathione Peroxidase Activity | Enhanced activity | Enzyme activation | Oxidative stress models [12] |
| Malondialdehyde Levels | Reduced levels | Lipid peroxidation reduction | Ischemia/reperfusion studies [24] |
| Glutathione Levels | Increased levels | Antioxidant system enhancement | Retinal IR injury model [24] |
| Catalase Activity | Enhanced activity | Antioxidant enzyme enhancement | Hippocampus studies [12] |
The compound enhances endogenous antioxidant enzyme systems, including superoxide dismutase, glutathione peroxidase, and catalase [12] [24]. This enzymatic enhancement represents a secondary mechanism of antioxidant protection that extends beyond direct radical scavenging [24]. Studies in retinal ischemia/reperfusion models demonstrate that transcrocetin treatment significantly increases glutathione levels and total superoxide dismutase activity while reducing malondialdehyde concentrations [24].
Transcrocetin meglumine salt effectively reduces lipid peroxidation, as evidenced by decreased malondialdehyde levels in tissue samples from oxidative stress models [24] [25]. Malondialdehyde serves as a reliable biomarker of lipid peroxidation and cellular membrane damage [25]. The reduction in this parameter indicates that the compound protects cellular membranes from oxidative damage, which is particularly important in neural tissues with high concentrations of polyunsaturated fatty acids [25].
The oxidative stress mitigation effects extend to protection of mitochondrial function [23] [25]. The compound appears to enhance mitochondrial antioxidant defenses and may interact with components of the electron transport chain to reduce reactive oxygen species production [23]. This mitochondrial protection is crucial for maintaining cellular energy metabolism and preventing oxidative damage-induced cell death in neural tissues [25].
Transcrocetin meglumine salt demonstrates distinct absorption characteristics that are fundamentally different from its parent glycoside compounds, the crocins. Comprehensive gastrointestinal absorption studies reveal that the bioavailability of this compound is critically dependent on the conversion from crocin precursors to the active transcrocetin form [1] [2] [3].
The absorption profile of transcrocetin meglumine salt in human subjects shows rapid uptake kinetics, with detectable plasma concentrations appearing within one hour of oral administration [4] [5]. In controlled pharmacokinetic studies involving healthy adult volunteers, transcrocetin exhibited time to maximum concentration values ranging from 4.0 to 4.8 hours across different dose levels (7.5, 15, and 22.5 mg) [4] [5]. The maximum plasma concentrations achieved ranged from 100.9 to 279.7 ng/mL, with area under the curve values spanning 556.5 to 1720.8 ng·h/mL, demonstrating dose-proportional pharmacokinetics [4] [5].
In vitro permeability studies using Caco-2 cell monolayers demonstrate that transcrocetin exhibits concentration-independent permeation across intestinal barriers with an apparent permeability coefficient of 25.7 ± 6.23 × 10⁻⁶ cm/s [6] [3]. Approximately 32% of the administered transcrocetin is transported across the intestinal barrier within two hours through passive transcellular diffusion mechanisms [6] [3]. The compound serves as a substrate for P-glycoprotein efflux pumps, which may influence its overall absorption efficiency [6] [3].
Comparative bioavailability studies reveal significant enhancement when transcrocetin is formulated as inclusion complexes with cyclodextrins. The relative bioavailability of transcrocetin increased by 4.35, 4.49, and 4.37 times when administered as inclusion complexes with α-cyclodextrin, hydroxypropyl-β-cyclodextrin, and γ-cyclodextrin, respectively [2] [7]. These formulations demonstrate 6500 to 10,000 times better solubility compared to free transcrocetin, with drug encapsulation efficiencies of approximately 90% [2] [7].
The gastrointestinal stability profile shows that transcrocetin remains stable in artificial gastric fluid but requires enzymatic conversion from crocin precursors for optimal absorption [8] [3]. In artificial intestinal fluid, crocins demonstrate stability without spontaneous conversion to transcrocetin, indicating that enzymatic processes rather than chemical hydrolysis drive the bioactivation process [8] [3].
| Model System | Permeability Coefficient | Transport Mechanism | Bioavailability Enhancement |
|---|---|---|---|
| Caco-2 Monolayer | 25.7 ± 6.23 × 10⁻⁶ cm/s | Passive transcellular diffusion | 32% transported in 2h |
| Human Volunteers | Not applicable | Rapid absorption | Dose-proportional kinetics |
| Cyclodextrin Complexes | Enhanced dissolution | Improved solubility | 4.35-4.49x enhancement |
| Free Transcrocetin | Low bioavailability | Limited by poor solubility | Reference baseline |
Transcrocetin meglumine salt demonstrates the unique ability to cross the blood-brain barrier, establishing significant central nervous system distribution profiles that support its neurotherapeutic potential [9] [10] [11]. The compound exhibits slow but consistent penetration across blood-brain barrier models, with apparent permeability coefficients of 1.48 ± 0.12 × 10⁻⁶ cm/s in blood-brain endothelial cell systems and 3.85 ± 0.21 × 10⁻⁶ cm/s across blood-cerebrospinal fluid barrier models [6] [3].
Pharmacokinetic studies in animal models demonstrate that transcrocetin reaches maximum brain concentrations approximately 90 minutes following oral administration [10]. Brain tissue analysis reveals significantly higher transcrocetin levels compared to control groups, confirming effective blood-brain barrier penetration and central nervous system accumulation [10] [12]. The compound maintains detectable brain concentrations over extended periods, with constant transport velocity observed over 29-hour monitoring periods [6] [3].
The central nervous system distribution pattern shows preferential accumulation in specific brain regions associated with glutamatergic neurotransmission [9] [12]. Transcrocetin meglumine salt functions as a high-affinity antagonist of N-methyl-D-aspartate receptors in central nervous system tissues, with demonstrated inhibition of glutamatergic synaptic transmission in rat cortical brain slices [1] [13] [12]. The compound exhibits concentration-dependent inhibition of evoked postsynaptic potentials and glutamate-induced membrane depolarization, with effective concentrations ranging from 1 to 50 μM [12].
Studies utilizing gamma-cyclodextrin inclusion complexes demonstrate significantly enhanced brain delivery of transcrocetin [11]. These formulations facilitate improved blood-brain barrier crossing compared to free transcrocetin, resulting in enhanced neuroprotective effects and increased bioavailability in central nervous system tissues [11]. The inclusion complex approach addresses the inherent challenges of poor water solubility that limit transcrocetin brain penetration [11].
Human pharmacokinetic studies reveal that transcrocetin undergoes isomerization within the central nervous system, with cis-transcrocetin detected in 75% of subjects following saffron tea consumption [10] [14]. The cis-configuration accounts for 25-50% of total transcrocetin content in brain tissues, suggesting active metabolic conversion processes within the central nervous system [10] [14].
| Distribution Model | Permeability Coefficient | Time to Peak | CNS Accumulation |
|---|---|---|---|
| Blood-Brain Barrier | 1.48 ± 0.12 × 10⁻⁶ cm/s | Constant over 29h | Slow but consistent |
| Blood-CSF Barrier | 3.85 ± 0.21 × 10⁻⁶ cm/s | Constant transport | Cerebrospinal fluid access |
| Brain Tissue (Rats) | Not quantified | 90 minutes | Significantly higher than control |
| Spinal Cord | Not quantified | Post-injection | Anti-inflammatory localization |
The metabolic conversion of crocin precursors to transcrocetin represents a critical bioactivation pathway that determines the therapeutic efficacy of saffron-derived compounds [8] [15] [16]. This conversion process occurs primarily through intestinal flora-mediated hydrolysis rather than hepatic or intestinal microsomal enzyme systems [8] [16].
Comprehensive metabolic studies demonstrate that orally administered crocins undergo rapid hydrolysis to transcrocetin predominantly through gut microbiota-mediated processes [8] [16]. The conversion efficiency approaches 90% when intestinal flora remains intact, but decreases dramatically to less than 10% when gut microbiota is suppressed through antibiotic treatment [8] [16]. This finding establishes the gut microbiome as the primary determinant of transcrocetin bioavailability following crocin administration [8] [16].
Intestinal epithelial enzymes contribute significantly to crocin deglycosylation, facilitating the removal of glycoside moieties to produce the active transcrocetin metabolite [3] [15]. This enzymatic deglycosylation occurs mainly in intestinal epithelial cells rather than through microbiological fermentation processes in the colon [3]. The rate of enzymatic conversion serves as the rate-limiting step for transcrocetin bioactivation and subsequent systemic exposure [3].
Hepatic and intestinal microsomal enzyme systems contribute minimally to transcrocetin formation, with conversion rates below 10% in controlled in vitro studies [8] [16]. This contrasts sharply with the extensive conversion observed in intestinal flora cultures, where crocins are rapidly metabolized to transcrocetin with high efficiency [8] [16]. The limited role of traditional drug-metabolizing enzymes underscores the unique dependence on microbiota-mediated bioactivation [8] [16].
Stability studies reveal that crocins remain chemically stable in artificial gastric and intestinal fluids without spontaneous conversion to transcrocetin [8] [16]. This stability profile indicates that enzymatic rather than chemical hydrolysis drives the bioactivation process, emphasizing the critical role of biological systems in metabolite formation [8] [16].
The metabolic pathway includes subsequent phase II conjugation reactions, where transcrocetin undergoes glucuronidation primarily in hepatic and intestinal tissues [10] [17]. These conjugation reactions produce crocetin mono- and diglucuronides that participate in enterohepatic circulation, extending the systemic exposure duration [10] [17]. The enterohepatic recycling contributes to the sustained pharmacological effects observed with transcrocetin administration [10] [17].
Isomerization represents an additional metabolic pathway, where trans-transcrocetin converts to cis-transcrocetin in vivo [10] [14]. This isomerization occurs spontaneously in various tissues, with cis-transcrocetin exhibiting enhanced absorption rates and higher bioavailability compared to the trans-isomer [14] [18]. The cis-form demonstrates faster absorption kinetics with approximately one-hour time to peak concentration compared to two hours for the trans-form [14] [18].
| Metabolic Process | Primary Location | Conversion Efficiency | Clinical Significance |
|---|---|---|---|
| Intestinal Flora Hydrolysis | Gut microbiota | >90% | Critical for bioavailability |
| Epithelial Deglycosylation | Intestinal cells | Major pathway | Rate-limiting activation |
| Hepatic Metabolism | Liver microsomes | <10% | Minor contribution |
| Glucuronide Conjugation | Liver/intestine | Significant | Elimination kinetics |
| Cis-Trans Isomerization | Multiple tissues | 25-50% | Pharmacokinetic modulation |